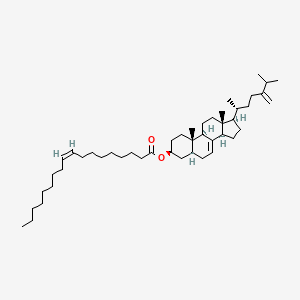

Episteryl oleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Episteryl oleate is an episterol ester. It has a role as a Saccharomyces cerevisiae metabolite. It derives from an episterol.

Wissenschaftliche Forschungsanwendungen

Episteryl oleate plays a significant role in lipid metabolism within yeast cells. It is involved in the synthesis of lipid bodies, which are crucial for energy storage and membrane structure. Research has shown that this compound and other sterols are integral to maintaining cellular integrity and function.

Case Study: Lipid Body Dynamics

A study focusing on the lipid body lipidome in oleaginous yeasts demonstrated that this compound is one of several sterols contributing to lipid accumulation under specific growth conditions. The study utilized liquid chromatography-mass spectrometry (LC-MS) to analyze lipid profiles, revealing that strains of Yarrowia lipolytica exhibited different lipid compositions based on environmental factors such as temperature .

Pharmaceutical Applications

Due to its biochemical properties, this compound has potential applications in pharmaceuticals, particularly as a carrier for drug delivery systems. Its hydrophobic nature allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

Example: Drug Delivery Systems

Research into essential oil-loaded nanofibers has highlighted the advantages of using hydrophobic compounds like this compound in drug formulation. The encapsulation process improves the stability and controlled release of active pharmaceutical ingredients, making it a promising candidate for targeted therapies .

Industrial Applications

This compound's properties extend into industrial applications, particularly in the formulation of lubricants and emulsifiers. Its stability under varying temperatures and conditions makes it suitable for use in high-performance lubricants.

Application Table: Industrial Uses

| Application Type | Description |

|---|---|

| Lubricants | Used as a base stock for high-performance lubricants due to its excellent lubrication properties and hydrolytic stability. |

| Emulsifiers | Acts as an emulsifying agent in various formulations, enhancing product stability and performance. |

Environmental Impact Studies

Recent studies have also investigated the environmental implications of using this compound in biocatalysis processes. The E-factor metric has been applied to assess its sustainability compared to traditional chemical processes, highlighting its potential for reducing environmental footprints in industrial applications .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Episteryl oleate undergoes hydrolysis under acidic, basic, or enzymatic conditions to release episterol and oleic acid.

Acid-Catalyzed Hydrolysis:

Episteryl oleate+H2OH+Episterol+Oleic acid

Base-Catalyzed Saponification:

Episteryl oleate+NaOH→Episterol+Sodium oleate

Enzymatic Hydrolysis:

Lipases (e.g., Candida antarctica lipase B) cleave the ester bond .

Table 2: Hydrolysis Conditions and Products

Oxidation at the Oleate Double Bond

The cis-9 double bond in the oleate moiety is susceptible to oxidation, forming peroxides or epoxy derivatives.

Autoxidation (Rancidification):

Episteryl oleate+O2→Episteryl hydroperoxide→Secondary oxidation products

Catalytic Hydrogenation

The double bond in oleate can be hydrogenated to produce episteryl stearate.

Reaction:

Episteryl oleate+H2Pd CEpisteryl stearate

Enzymatic Hydration

Oleate hydratases (OHY) add water across the double bond, yielding hydroxy fatty acid derivatives.

Reaction:

Episteryl oleate+H2OOHYEpisteryl 10 hydroxystearate

-

E-Factor: Biocatalytic hydration has an E-factor of 15–160, depending on substrate loading and downstream processing .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into volatile fragments.

Products:

Key Research Findings

-

Enzymatic Specificity: Sterol O-acyltransferase 1 (ARE1) shows broad substrate specificity, accepting episterol and oleoyl-CoA .

-

Oxidative Stability: this compound’s susceptibility to oxidation limits its use in high-temperature applications .

-

Biocatalytic Efficiency: Oleate hydratases achieve >70% conversion in hydration reactions but require optimized solvent systems .

Eigenschaften

Molekularformel |

C46H78O2 |

|---|---|

Molekulargewicht |

663.1 g/mol |

IUPAC-Name |

[(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C46H78O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-44(47)48-39-30-32-45(6)38(34-39)26-27-40-42-29-28-41(46(42,7)33-31-43(40)45)37(5)25-24-36(4)35(2)3/h15-16,27,35,37-39,41-43H,4,8-14,17-26,28-34H2,1-3,5-7H3/b16-15-/t37-,38+,39+,41-,42+,43+,45+,46-/m1/s1 |

InChI-Schlüssel |

WXTXUXMQBSJEQW-PIJZSGCZSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC[C@H]2C1)CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CCC2C1)CCC4C(C)CCC(=C)C(C)C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.